molecular formula C24H32O8 B117836 Estradiol-17beta-glucuronide CAS No. 1806-98-0

Estradiol-17beta-glucuronide

Número de catálogo: B117836
Número CAS: 1806-98-0
Peso molecular: 448.5 g/mol
Clave InChI: MTKNDAQYHASLID-QXYWQCSFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Estradiol-17β-glucuronide (E217βG) is a major phase II metabolite of estradiol, formed via glucuronidation at the 17β-hydroxyl group by UDP-glucuronosyltransferases (UGTs) . It is a well-characterized substrate for organic anion-transporting polypeptide 1B1 (OATP1B1), a hepatic transporter critical for the uptake of amphipathic organic anions . E217βG is also a known cholestatic agent in rats, inducing dose-dependent inhibition of bile flow through its accumulation in bile via multidrug resistance-associated protein 2 (MRP2/ABCC2) . Unlike its positional isomer estradiol-3-glucuronide (E23G), E217βG exhibits unique hepatotoxicity, making it a model compound for studying transporter-mediated cholestasis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El estradiol 17B glucurónido se sintetiza en el hígado a través de la acción enzimática de la UDP-glucuroniltransferasa. Esta enzima cataliza la transferencia de ácido glucurónico del UDP-ácido glucurónico al estradiol, formando estradiol 17B glucurónido . Las condiciones de reacción suelen implicar un pH y una temperatura fisiológicos, ya que ocurre naturalmente dentro del cuerpo.

Métodos de producción industrial

La producción industrial de estradiol 17B glucurónido puede implicar el uso de enzimas recombinantes o sistemas microbianos diseñados para expresar UDP-glucuroniltransferasa. Estos sistemas se pueden optimizar para producir grandes cantidades del compuesto en condiciones controladas. El proceso puede involucrar la fermentación, seguida de pasos de purificación para aislar el producto deseado.

Análisis De Reacciones Químicas

Metabolic Oxidation Reactions

E217G undergoes cytochrome P450 (CYP)-mediated oxidation on its aromatic ring, a rare phase I reaction occurring post-conjugation. CYP2C8 catalyzes the hydroxylation of E217G at the C2 position, forming 2-hydroxyestradiol-17β-glucuronide .

Reaction Parameter Details
Enzyme CYP2C8 (higher activity in female human liver microsomes)
Site of Oxidation C2 position of the steroid A-ring
Product 2-Hydroxyestradiol-17β-glucuronide
Biological Implication Potential generation of reactive intermediates; sex-dependent metabolism

Docking studies confirm CYP2C8’s active site accommodates E217G, enabling this atypical oxidation .

Hydrolysis and Deconjugation

E217G is hydrolyzed back to estradiol by β-glucuronidase , an enzyme expressed in tissues like the mammary gland and liver lysosomes. This reaction reverses glucuronidation, restoring estrogenic activity .

Reaction Parameter Details
Enzyme β-Glucuronidase
Site of Hydrolysis Glycosidic bond between glucuronic acid and estradiol
pH Optimum 4.5–5.0 (lysosomal conditions)
Biological Role Estrogen reservoir formation; modulation of local estrogen activity

This reversible process prolongs estradiol’s half-life (13–20 hours for oral administration vs. 1–2 hours intravenously) .

Comparative Reactivity of Estradiol Glucuronides

The position of glucuronidation significantly impacts biological activity and reactivity:

Property Estradiol-17β-glucuronide Estradiol-3-glucuronide
ERα Binding Affinity 0.002% (vs. estradiol)0.02% (vs. estradiol)
ERβ Binding Affinity 0.0002% (vs. estradiol)0.09% (vs. estradiol)
Major Excretion Route Bile (via MRP2)Urine (via renal clearance)
Cholestatic Potential High (induces BSEP/MRP2 internalization) Low

Estradiol-17β-glucuronide’s cholestatic effect arises from transporter internalization (e.g., BSEP, MRP2), impairing bile acid secretion .

Aplicaciones Científicas De Investigación

Toxicological Applications

E17G has been studied for its role in cholestasis, a condition characterized by impaired bile flow. Research indicates that E17G can induce acute cholestasis by affecting the canalicular transporters involved in bile salt export. In rat models, E17G has been shown to cause endocytic internalization of the bile salt export pump and multidrug resistance-associated protein 2, leading to decreased bile flow and altered hepatocyte function .

Case Study: Cholestatic Effects

  • Study Design : The effects of E17G on bile flow were assessed using perfused rat liver models.
  • Findings : E17G administration resulted in a significant reduction in bile flow and the excretion of substrates for canalicular transporters, indicating its potential role in hepatic toxicity .

Pharmacokinetic Studies

E17G is essential for understanding the pharmacokinetics of estradiol. It is primarily formed through glucuronidation, a metabolic pathway crucial for the detoxification and elimination of estradiol from the body. Studies have shown that different species exhibit varying kinetics for E17G formation, which is critical for extrapolating animal data to human health assessments.

Kinetic Parameters

  • Km Values : The high-affinity Km values for E17G formation in human liver microsomes are approximately 1.79 µM, while low-affinity values are around 3.72 µM .
  • UGT Isoforms : Various UDP-glucuronosyltransferase isoforms are involved in the metabolism of estradiol to E17G, with significant expression differences noted between human and rodent tissues .

Clinical Monitoring

E17G has potential applications in clinical settings, particularly in monitoring hormone levels during fertility treatments. A study explored the use of urinary E17G as a biomarker for ovulation induction during gonadotropin therapy, demonstrating its utility in assessing therapeutic efficacy .

Clinical Case Study

  • Objective : To evaluate urinary E17G levels as an indicator of successful ovulation induction.
  • Methodology : Direct radioimmunoassay techniques were employed to measure E17G levels.
  • : The results indicated a correlation between urinary E17G levels and successful ovulation induction, suggesting its potential as a reliable monitoring tool in reproductive medicine .

Transport Mechanisms

Understanding the transport mechanisms of E17G is crucial for elucidating its pharmacological effects and potential toxicity. Studies have characterized the hepatic disposition of E17G, highlighting the importance of both basolateral and biliary transporters in its clearance from hepatocytes .

Transport Studies

  • Findings : The intrinsic basolateral efflux clearance of E17G was found to be significantly higher than biliary excretion clearance, indicating that hepatic cells can adaptively manage increased levels of this metabolite through various transport pathways .

Summary Table: Key Findings on Estradiol-17beta-glucuronide

Application AreaKey Findings
ToxicologyInduces cholestasis via inhibition of bile salt transporters; significant impact on liver function .
PharmacokineticsKm values indicate species differences; multiple UGT isoforms involved in metabolism .
Clinical MonitoringUrinary E17G correlates with ovulation induction success; potential biomarker for fertility treatments .
Transport MechanismsBasolateral clearance exceeds biliary excretion; highlights adaptive mechanisms in hepatocytes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: E217βG vs. Estradiol-3-Glucuronide (E23G)

Property E217βG E23G
Glucuronidation Site 17β-OH 3-OH
Cholestatic Activity Potent cholestasis in rats No cholestatic effect
Transporters Involved OATP1B1 (uptake), MRP2 (efflux) Not characterized in evidence
Biliary Excretion MRP2-dependent Unknown
Inhibitors Rifampicin, PPAR ligands No data

Key Findings :

  • E217βG’s cholestatic effect is linked to MRP2-mediated biliary excretion, whereas E23G lacks this activity despite structural similarity .
  • The 17β-glucuronide group is critical for OATP1B1 recognition and MRP2-mediated toxicity .

Enantiomeric Forms: E217βG vs. ent-Estradiol Glucuronides

ent-17β-Estradiol-3-glucuronide and ent-17β-estradiol-17-glucuronide (enantiomers of E217βG and E23G) exhibit distinct glucuronidation kinetics and UGT isoform specificity:

  • UGT Isoform Activity :
    • E217βG : Primarily glucuronidated by UGT1A10 and UGT2B7 .
    • ent-E217βG-17-glucuronide : Formed by UGT2B7, with a retention time of 9.8 min (vs. 10.7 min for E217βG) .
  • Chromatographic Separation :
    • E217βG-17-glucuronide elutes later (10.7 min) than its enantiomer (9.8 min) due to diastereomeric differences .

Comparison with Other OATP1B1 Substrates

E217βG is often compared to prototypical OATP1B1 substrates like estrone-3-sulfate and sulfobromophthalein (BSP) in inhibition studies :

Substrate Inhibition by Rifampicin Inhibition by PPAR Ligands
E217βG Competitive (Ki = 1.4 μM) Strong inhibition (e.g., GW1929)
Estrone-3-sulfate Moderate Weak
Sulfobromophthalein Weak No data

Key Insight :

  • E217βG’s transport is more sensitive to nuclear receptor ligands (e.g., PPAR and PXR agonists) compared to other substrates, highlighting its unique interaction with OATP1B1 .

Role of Transporters in Hepatic Disposition

MRP2 vs. P-Glycoprotein (P-gp)

  • MRP2 : Essential for E217βG’s biliary excretion and cholestasis. MRP2-deficient rats (EHBR) show impaired biliary clearance of E217βG .
  • P-gp: Controversial role. In rats, P-gp substrates (e.g., Taxol) reduce E217βG-induced cholestasis, but Mdr1a/1b knockout mice still develop cholestasis, suggesting species-specific mechanisms .

MRP1 at the Blood-Brain Barrier (BBB)

Metabolic Pathways and Enzyme Specificity

UGT Isoform Activity on E217βG Activity on ent-E217βG
UGT1A10 High (17-OH site) Moderate (3-OH site)
UGT2B7 Moderate (17-OH) High (17-OH site)

Note: UGT1A10 shows enantioselectivity, favoring natural E217βG over its ent-form .

Actividad Biológica

Estradiol-17beta-glucuronide (E17G) is a significant metabolite of estradiol, primarily formed through the glucuronidation process mediated by various UDP-glucuronosyltransferases (UGTs). This compound plays a crucial role in estrogen metabolism and has been implicated in various biological activities, including its effects on liver function and cholestasis. This article explores the biological activity of E17G, focusing on its mechanisms of action, effects on liver physiology, and implications in disease states.

Formation and Metabolism

E17G is produced from β-estradiol through the action of UGT enzymes, particularly UGT1A3, UGT1A4, UGT1A10, UGT2A1, UGT2B7, and UGT2B17. These enzymes are expressed in the liver and extrahepatic tissues, with distinct kinetics observed across species. For instance, human liver microsomes exhibit biphasic kinetics for E17G formation, indicating the involvement of multiple UGT isoforms . The Km values for high-affinity enzymes in human liver and small intestine are approximately 1.79 µM and 1.12 µM, respectively .

Biological Activity and Mechanisms

Cholestatic Effects:
E17G has been identified as a potent cholestatic agent. Studies have demonstrated that it induces acute cholestasis in rat models by causing endocytic internalization of key canalicular transporters such as the bile salt export pump (Bsep) and multidrug resistance-associated protein 2 (Mrp2) . This internalization disrupts bile flow and impairs the transport of bile salts, leading to cholestasis. The involvement of classical protein kinase C (cPKC) and estrogen receptor alpha (ERα) pathways has been established, with cPKC activation preceding ERα activation during E17G-induced cholestasis .

Liver Toxicity:
The hepatotoxic effects of E17G manifest through several mechanisms. It can cause swelling of hepatocytes and blockage of bile canaliculi, contributing to liver dysfunction . The compound's ability to alter the localization of transport proteins like Bsep is critical in understanding its impact on hepatic function . Furthermore, E17G's role in promoting tumor formation via estrogenic pathways has been highlighted, indicating its potential involvement in carcinogenesis linked to estradiol metabolism .

Case Studies

Several studies have explored the implications of E17G in various contexts:

  • Intrahepatic Cholestasis of Pregnancy: E17G has been associated with intrahepatic cholestasis during pregnancy, suggesting that elevated levels may contribute to this condition through similar mechanisms observed in experimental models .
  • Estrogen Receptor Modulation: In vitro studies have shown that E17G can activate ERα in hepatocytes, leading to altered gene expression profiles associated with liver function and cellular proliferation .

Research Findings

Research findings indicate that the biological activity of E17G is complex and multifaceted:

Study Key Findings
Identified multiple UGT isoforms involved in E17G formation with distinct kinetics across species.
Demonstrated acute cholestatic effects in rats through endocytic internalization of Bsep and Mrp2.
Highlighted changes in Bsep localization contributing to impaired bile flow.
Discussed liver toxicity mechanisms involving swelling and blockage of bile canaliculi.
Suggested a role for E17G in estrogen-mediated tumor formation processes.
Linked elevated E17G levels to intrahepatic cholestasis during pregnancy.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying estradiol-17beta-glucuronide in biological samples?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d4) for high sensitivity and specificity. Validate assays for matrix effects (e.g., plasma, urine) and cross-reactivity with structurally similar metabolites (e.g., estriol-3-glucuronide) .
  • Experimental Design : Include calibration curves spanning physiological and pharmacological ranges (0.1–100 nM), and validate recovery rates using spiked samples. For tissue distribution studies, homogenize samples in methanol-water (70:30) to stabilize glucuronide conjugates .

Q. How can in vitro models be optimized to study this compound transport by hepatic transporters?

  • Methodology : Use transfected cell lines (e.g., HEK293-OATP1B1 or MDCKII-MRP2) to assess uptake or efflux. Preincubate cells with inhibitors (e.g., rifampicin for OATP1B1 or MK571 for MRP2) to confirm transporter-specific activity. Measure substrate kinetics (Km, Vmax) using radiolabeled this compound (³H or ¹⁴C) .
  • Data Interpretation : Normalize transport rates to protein content and account for nonspecific binding using parallel experiments in vector-only control cells .

Advanced Research Questions

Q. What mechanisms underlie this compound-induced cholestasis, and how can they be modeled experimentally?

  • Methodology : Use in vivo rat models with sustained cholestasis induced by repeated intravenous dosing (e.g., 15 µmol/kg initial dose followed by 7.5 µmol/kg every 60 min). Assess bile flow reduction (40–70%) and paracellular permeability via retrograde administration of cholera toxin B-FITC .
  • Advanced Techniques : Confocal microscopy to visualize internalization of canalicular transporters (e.g., Bsep, Mrp2) and tight junction proteins (ZO-1, occludin). Combine with Western blotting to quantify apical membrane vs. intracellular transporter pools .

Q. How does CYP2C8-mediated oxidation of this compound influence its metabolic fate?

  • Methodology : Incubate this compound with human liver microsomes (HLMs) or recombinant CYP2C7. Monitor formation of 2-hydroxy-estradiol-17beta-glucuronide using LC-MS/MS. Compare activity in male vs. female HLMs to assess sex-dependent metabolism .
  • Kinetic Analysis : Determine enzyme kinetics (Km, kcat) under NADPH-regenerating conditions. Use chemical inhibitors (e.g., montelukast for CYP2C8) or siRNA knockdown to confirm isoform specificity .

Q. What experimental strategies resolve contradictions in transporter inhibition data for this compound?

  • Case Study : OATP1B1 inhibition by glibenclamide (IC50 = 1.4 µM in HEK293 cells) vs. lovastatin (IC50 = 28 µM in HEK293-OATP1B1).
  • Resolution : Standardize assay conditions (substrate concentration, incubation time) and account for nonspecific binding. Use physiologically relevant inhibitor concentrations (e.g., ≤10× plasma Cmax) .
  • Advanced Modeling : Apply physiologically based pharmacokinetic (PBPK) models incorporating transporter Km and inhibitor Ki values derived from Cheng-Prusoff equations .

Q. How does this compound interact with drug transporters in the context of multidrug resistance?

  • Methodology : Evaluate MRP2 potentiation using vesicular transport assays. Preincubate membrane vesicles with this compound and measure ATP-dependent transport of prototypic substrates (e.g., leukotriene C4). Use MRP2-deficient rat models (e.g., TR⁻) as negative controls .
  • Mechanistic Insight : Assess competitive vs. allosteric interactions via Schild analysis or kinetic dose-response curves .

Q. Methodological Considerations

Q. What are the limitations of using this compound as a probe substrate in transporter studies?

  • Key Issues : Substrate-dependent inhibition profiles (e.g., OATP1B1 inhibition varies with this compound vs. estrone-3-sulfate). Address by validating findings with multiple substrates .
  • Mitigation : Use human hepatocytes or in situ liver perfusion models to preserve physiological transporter interplay .

Q. How can time-dependent effects of this compound on transporter localization be quantified?

  • Protocol : Treat hepatocyte couplets with this compound (50 µM) and track Bsep/Mrp2 redistribution via live-cell imaging. Use cAMP analogs (e.g., dB-cAMP) to stimulate canalicular reinsertion .
  • Quantitative Analysis : Apply image analysis software (e.g., ImageJ) to calculate fluorescence intensity ratios (canalicular vs. intracellular) over time .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKNDAQYHASLID-QXYWQCSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862756
Record name Estradiol 17beta-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806-98-0
Record name Estradiol 17β-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol 17beta-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Estradiol-17beta-glucuronide
Estradiol-17beta-glucuronide
Estradiol-17beta-glucuronide
Estradiol-17beta-glucuronide
Estradiol-17beta-glucuronide
Estradiol-17beta-glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.